エクラルバサポニンI

概要

説明

エクラルバサポニン Iは、エクリプタ・プロストラタやアオキなど、さまざまな植物種から単離されたトリテルペノイドサポニン化合物です。 抗酸化、抗菌、抗腫瘍などの多様な生物活性で知られています .

科学的研究の応用

Eclalbasaponin I has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Eclalbasaponin I has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit the generation of reactive oxygen species (ROS) induced by H2O2 in SH-SY5Y cells . This suggests that Eclalbasaponin I may interact with enzymes involved in ROS production and regulation .

Cellular Effects

Eclalbasaponin I has been found to exert various effects on cellular processes. It can down-regulate apoptosis induction and increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxides (GSH-Px) . This suggests that Eclalbasaponin I can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Eclalbasaponin I involves its ability to combat oxidative stress. It reduces the levels of malondialdehyde (MDA) to restore the antioxidant defense system, and activates the nuclear factor E2-related factor (Nrf2)/heme oxygenase 1 (HO-1) pathway to combat oxidative stress . Furthermore, Eclalbasaponin I promotes autophagy during this process .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Eclalbasaponin I in laboratory settings are limited, its antioxidant and autophagic activities suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of Eclalbasaponin I in animal models have not been extensively studied. Given its reported biological activities, it is plausible that its effects could vary with different dosages .

Metabolic Pathways

Its ability to activate the Nrf2/HO-1 pathway suggests that it may interact with enzymes or cofactors involved in this pathway .

Subcellular Localization

Its ability to activate the Nrf2/HO-1 pathway suggests that it may be localized in the nucleus .

準備方法

合成経路と反応条件: エクラルバサポニン Iは、オレアノール酸誘導体のグリコシル化を含む一連の化学反応によって合成できます。 このプロセスは、通常、ヒドロキシル基の保護、グリコシル供与体を使用したグリコシル化、それに続く脱保護ステップを含みます .

工業生産方法: エクラルバサポニン Iの工業生産は、多くの場合、エクリプタ・プロストラタなどの天然資源からの抽出によって行われます。 抽出プロセスには、溶媒抽出、それに続くクロマトグラフィー精製による純粋な形態での化合物の単離が含まれます .

化学反応の分析

反応の種類: エクラルバサポニン Iは、以下を含むさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化されることがあります。

還元: 還元反応は、その官能基を変更できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、エクラルバサポニン Iのさまざまな酸化、還元、置換誘導体があり、それぞれに独自の生物活性があります .

4. 科学研究への応用

エクラルバサポニン Iは、幅広い科学研究への応用があります。

作用機序

エクラルバサポニン Iは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

エクラルバサポニン Iは、以下のような他のトリテルペノイドサポニンと比較されます。

エクラルバサポニン II-VI: これらの化合物は、類似の構造を共有していますが、グリコシル化パターンと生物活性は異なります.

オレアノール酸: エクラルバサポニン Iの前駆体であり、抗炎症および肝保護特性で知られています.

独自性: エクラルバサポニン Iは、強力な抗酸化および抗菌活性により際立っており、さまざまな治療用途に貴重な化合物となっています .

生物活性

Eclalbasaponin I, a saponin derived from the plant Eclipta prostrata, has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Profile

Eclalbasaponin I is part of a larger class of compounds known as triterpenoid saponins. Its chemical structure has been characterized using techniques such as NMR and mass spectrometry, revealing its pentacyclic nature which is common among saponins. The compound exhibits notable solubility in organic solvents, which is essential for its extraction and subsequent biological testing.

Antimicrobial Activity

Eclalbasaponin I has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study using the disc diffusion method, Eclalbasaponin I showed clear zones of inhibition against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa. The following table summarizes the antibacterial effects observed:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/disc) |

|---|---|---|

| Bacillus subtilis | 15 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

| Staphylococcus aureus | 10 | 100 |

The results indicate that Eclalbasaponin I is effective at inhibiting bacterial growth, particularly within a pH range of 5.5 to 9.0, suggesting its potential utility in pharmaceutical applications targeting bacterial infections .

Cytotoxicity

In addition to its antimicrobial properties, Eclalbasaponin I exhibits cytotoxic effects against cancer cell lines. Research has shown that it induces apoptosis in various human cancer cells, including lung and ovarian cancer cells. The mechanism involves the activation of key signaling pathways such as JNK and p38 MAPK, leading to cell death through both intrinsic and extrinsic apoptotic pathways.

Case Study: Lung Cancer Cell Lines

In vitro studies on NSCLC cell lines (H460 and H1975) revealed that treatment with Eclalbasaponin I resulted in:

- Reduced cell viability : Significant inhibition of cell growth was observed in a dose-dependent manner.

- Apoptotic features : Hallmarks included cell shrinkage, nuclear condensation, and increased cleavage of caspases (caspase-3, -8, -9).

- Autophagic activity : Formation of autophagosomes was noted, indicating that Eclalbasaponin I also triggers autophagy alongside apoptosis .

Mechanistic Insights

The biological activity of Eclalbasaponin I can be attributed to its interaction with cellular membranes and signaling pathways:

- Membrane Disruption : Studies have shown that Eclalbasaponin I causes damage to bacterial cell membranes, leading to the release of intracellular contents and loss of cell viability .

- Signaling Pathways : The compound activates the ASK1/JNK pathway, which plays a crucial role in regulating apoptosis and autophagy. This was evidenced by alterations in the phosphorylation states of various kinases involved in these processes .

特性

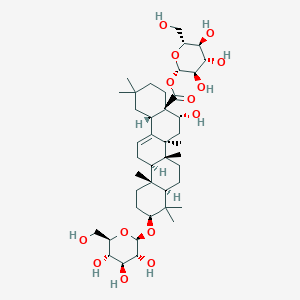

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316627 | |

| Record name | Eclalbasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158511-59-2 | |

| Record name | Eclalbasaponin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eclalbasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Eclalbasaponin I in protecting against oxidative stress-induced neural cell death?

A1: Eclalbasaponin I has been shown to activate the p38-mitogen-activated protein kinase (p38) and the extracellular regulated protein kinase (ERK) pathways in human neuroblastoma SH-SY5Y cells []. This activation leads to the induction of autophagy and mitophagy, processes that remove damaged mitochondria and reduce oxidative stress [, ]. Inhibition of either p38 or ERK reversed the neuroprotective effects of Eclalbasaponin I, suggesting their essential role in its mechanism of action [].

Q2: What are the structural characteristics of Eclalbasaponin I?

A2: Eclalbasaponin I is an oleanane-type glycoside, meaning it is a saponin with an oleanane triterpenoid core structure attached to sugar moieties []. While its exact molecular formula and weight are not provided in the abstracts, the studies utilize techniques like NMR and MS to elucidate its structure [, , ]. The 13C NMR data for Eclalbasaponin I was first reported in a study on its isolation from Eclipta prostrata [].

Q3: From which plant sources can Eclalbasaponin I be isolated?

A3: Eclalbasaponin I has been isolated from the following plants:

- Eclipta prostrata: This plant is a rich source of Eclalbasaponin I and is traditionally used in various medicinal systems [, , ].

- Aralia elata (Miq.) Seem.: This plant, also known as Japanese angelica tree, has also been identified as a source of Eclalbasaponin I [, ].

Q4: What is the role of Eclalbasaponin I in mediating the anti-inflammatory effects of Eclipta prostrata?

A4: Echinocystic acid, another triterpenoid found in Eclipta prostrata alongside Eclalbasaponin I, has been shown to possess anti-inflammatory properties []. It inhibits the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated RAW 264.7 macrophages []. This inhibition occurs through the suppression of NF-κB signaling pathway activation []. While the specific anti-inflammatory activity of Eclalbasaponin I isn't directly described in the provided abstracts, its presence in Eclipta prostrata alongside echinocystic acid suggests a potential contributing role.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。